2-(5-Cyanopyridin-3-yl)acetic acid
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Overview
Description
“2-(5-Cyanopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 . It is used for research purposes .
Synthesis Analysis
This compound can be synthesized by the reaction of 2-(5-Cyanopyridin-3-yl)acetic acidridyl bromide and sodium chloroacetate in the presence of a base. The resulting product can be purified by recrystallization or column chromatography.Molecular Structure Analysis
The IUPAC name for this compound is (5-cyano-3-pyridinyl)acetic acid . The InChI code for this compound is 1S/C8H6N2O2/c9-3-7-1-6(2-8(11)12)4-10-5-7/h1,4-5H,2H2,(H,11,12) .Physical and Chemical Properties Analysis
The compound is a white crystalline powder. It has a melting point of 183-185°C and a boiling point of 474.3°C. This compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.Scientific Research Applications
Molecular Engineering for Solar Cell Applications
2-(5-Cyanopyridin-3-yl)acetic acid derivatives are explored in the design of novel organic sensitizers for dye-sensitized solar cells (DSSCs). Research conducted by Sanghoon Kim et al. (2006) on organic sensitizers for solar cell applications showcased the potential of such compounds, particularly in enhancing the photovoltaic performance when anchored onto TiO2 films. The study revealed an impressive incident photon to current conversion efficiency, highlighting the role of cyanopyridine derivatives in solar energy conversion technologies Sanghoon Kim et al., 2006.
Synthesis of Cyanopyridine Derivatives
In a study conducted by Jun Tang et al. (2011), a family of 2-amino-3-cyanopyridine derivatives was synthesized via a one-pot reaction, showcasing the versatility of cyanopyridine derivatives in organic synthesis. The procedure highlights the potential for developing environmentally friendly and efficient synthesis methods for complex organic molecules Jun Tang et al., 2011.
Aldose Reductase Inhibition
Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have been investigated for their potential as aldose reductase inhibitors, a key target in managing complications of diabetes. The research by F. Da Settimo et al. (2003) identified compounds exhibiting significant inhibitory activity, suggesting therapeutic applications in preventing diabetes-related complications F. Da Settimo et al., 2003.
Simple Synthesis of Pyridinecarboxylic Acids
The research by E. Langhals et al. (1984) presents a simple synthesis method for 5-cyano-2-pyridinecarboxylic acid and its amide, demonstrating the regioselective carbamoylation of cyanopyridines. This study contributes to the development of straightforward and efficient synthetic routes for pyridine derivatives E. Langhals et al., 1984.
Novel Cephalosporins Preparation
Safety and Hazards
Properties
IUPAC Name |
2-(5-cyanopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-3-7-1-6(2-8(11)12)4-10-5-7/h1,4-5H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWGVLOKJHIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-62-2 |
Source
|
Record name | 2-(5-cyanopyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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